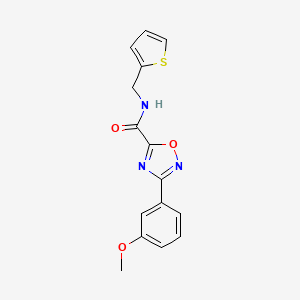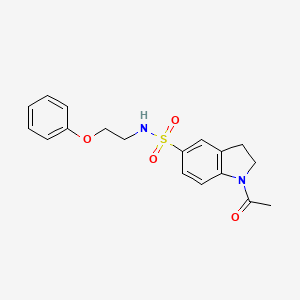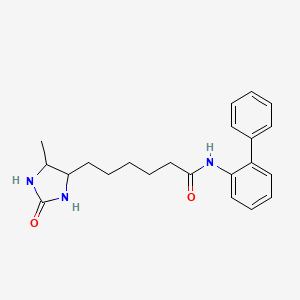![molecular formula C24H20N4O3 B11064333 3-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11064333.png)
3-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-methylphthalic anhydride with 3-methylphenylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
3-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE: Lacks the 3-methyl group, which may affect its reactivity and biological activity.
3-METHYL-N-{2-[(PHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE: Lacks the 3-methylphenyl group, potentially altering its chemical properties and applications.
Uniqueness
The presence of the 3-methyl and 3-methylphenyl groups in 3-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE contributes to its unique chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C24H20N4O3 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-methyl-N-[2-[(3-methylphenyl)carbamoyl]phenyl]-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C24H20N4O3/c1-15-8-7-9-16(14-15)25-22(29)19-12-5-6-13-20(19)26-23(30)21-17-10-3-4-11-18(17)24(31)28(2)27-21/h3-14H,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
ACUJZXWUGWVKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-acetyl-1-(4-methylphenyl)-4-(prop-2-en-1-yl)-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one](/img/structure/B11064262.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methylbutanamide](/img/structure/B11064270.png)
![3-(1H-indol-3-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11064274.png)
![3,4,5-trimethoxy-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11064275.png)
![5H-Oxazolo[3,2-a]pyridine-8-carbonitrile, 2,3-dihydro-2,7-dimethyl-5-oxo-](/img/structure/B11064279.png)
![4-chloro-5-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11064284.png)
![4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11064285.png)



![5,5-dimethyl-3-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]dihydrofuran-2(3H)-one](/img/structure/B11064298.png)

![Imidazol-4-one, 5-benzo[1,3]dioxol-5-ylmethylene-2-(2-chlorophenyl)-3,5-dihydro-](/img/structure/B11064303.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(1H-indazol-7-yl)benzamide](/img/structure/B11064310.png)
